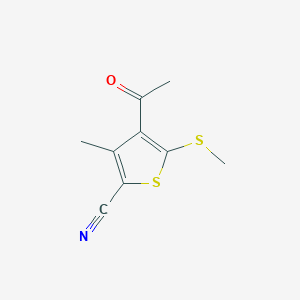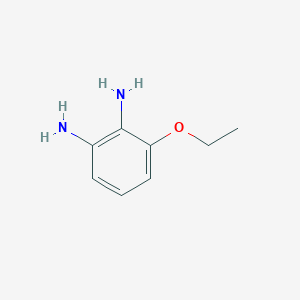
3-乙氧基苯-1,2-二胺
描述
3-Ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, featuring an ethoxy group at the third position and two amino groups at the first and second positions
科学研究应用
3-Ethoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
Target of Action
It is known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 3-Ethoxybenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, influencing the function of several pathways .
Pharmacokinetics
The pharmacokinetic properties of 3-Ethoxybenzene-1,2-diamine suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a log Po/w (iLOGP) of 1.44, indicating its lipophilicity . It is considered very soluble, with a solubility of 3.63 mg/ml .
Result of Action
It is known that benzene derivatives can influence the structure and molecular mobility of cellulosic complexes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ethoxybenzene-1,2-diamine. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other substances . .
生化分析
Biochemical Properties
3-Ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions due to the stability of the benzene ring . The compound interacts with electrophiles, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . This intermediate can further react with nucleophiles, leading to substitution or addition products .
Cellular Effects
The exact cellular effects of 3-Ethoxybenzene-1,2-diamine are not well-studied. Benzene derivatives can interact with various cellular components and processes. For instance, they can form covalent bonds with proteins, potentially altering their function
Molecular Mechanism
The molecular mechanism of 3-Ethoxybenzene-1,2-diamine involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows 3-Ethoxybenzene-1,2-diamine to interact with various biomolecules.
Temporal Effects in Laboratory Settings
Benzene derivatives can undergo various reactions over time, including free radical bromination and nucleophilic substitution . These reactions can influence the stability and degradation of the compound.
Metabolic Pathways
Benzene derivatives can undergo various reactions, including electrophilic aromatic substitution . These reactions can involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxybenzene-1,2-diamine typically involves the nitration of 3-ethoxyaniline followed by reduction. The nitration process introduces nitro groups, which are subsequently reduced to amino groups. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like iron powder in acidic medium for reduction.
Industrial Production Methods: Industrial production methods for 3-Ethoxybenzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Types of Reactions:
Oxidation: 3-Ethoxybenzene-1,2-diamine can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and amino groups can direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
相似化合物的比较
3-Methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxybenzene-1,4-diamine: Similar structure but with amino groups at the first and fourth positions.
3-Ethoxybenzene-1,3-diamine: Similar structure but with amino groups at the first and third positions.
属性
IUPAC Name |
3-ethoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMGXXPFNLJLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331344 | |
| Record name | 3-ethoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191849-71-5 | |
| Record name | 3-ethoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

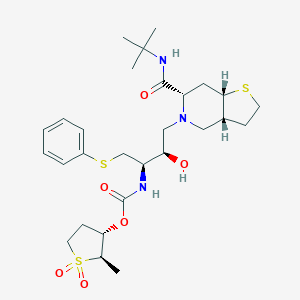
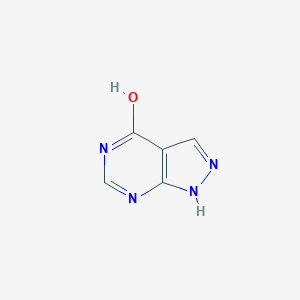
![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
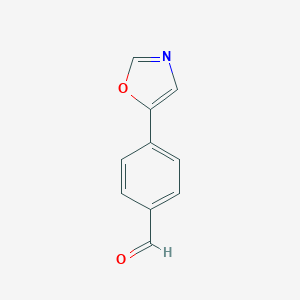
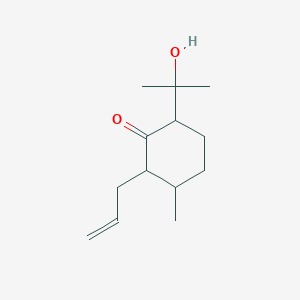
![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)


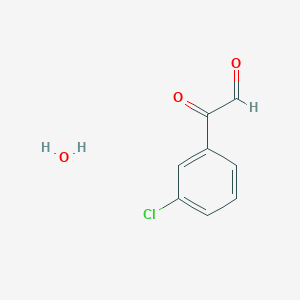
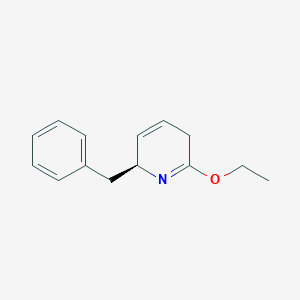
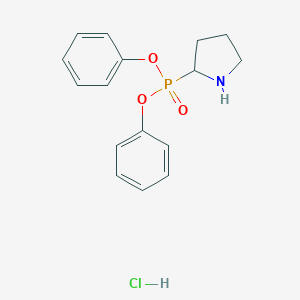
![(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B63441.png)
